Oral Bioavailability: Pregabalin Maintains ≥90% Irrespective of Dose, Whereas Gabapentin Declines from 60% to 33% at Higher Doses
Pregabalin demonstrates linear, dose-proportional absorption with absolute oral bioavailability remaining at ≥90% across the entire therapeutic dose range. In direct contrast, gabapentin exhibits saturable absorption: its absolute bioavailability declines from approximately 60% at 900 mg/day to approximately 33% at 3600 mg/day, driven by saturation of the system L amino acid transporter in the proximal small bowel [1]. This non-linear pharmacokinetic behavior of gabapentin introduces dose-dependent variability in plasma exposure that is absent with pregabalin, making pregabalin the more predictable agent for precise dosing in both research and clinical settings.
| Evidence Dimension | Absolute oral bioavailability across therapeutic dose ranges |
|---|---|
| Target Compound Data | ≥90% at all clinical doses, linear (first-order) absorption |
| Comparator Or Baseline | Gabapentin: ~60% at 900 mg/day, declining to ~33% at 3600 mg/day; saturable (zero-order) absorption |
| Quantified Difference | Pregabalin maintains ≥90% bioavailability vs. gabapentin's 33–60% dose-dependent range; up to 2.7-fold difference in fraction absorbed at higher doses |
| Conditions | Oral administration in healthy volunteers and patients; pharmacokinetic data from multiple clinical pharmacology studies as reviewed by Bockbrader et al. (2010) |
Why This Matters
For procurement, this means pregabalin delivers predictable, dose-proportional systemic exposure without the absorption ceiling that limits gabapentin's titratability, directly impacting formulation development, dose-ranging studies, and API quality requirements.
- [1] Bockbrader HN, Wesche D, Miller R, Chapel S, Janiczek N, Burger P. A comparison of the pharmacokinetics and pharmacodynamics of pregabalin and gabapentin. Clin Pharmacokinet. 2010 Oct;49(10):661-9. doi: 10.2165/11536200-000000000-00000. View Source
